molecular formula C18H21N5O2 B12242235 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12242235
M. Wt: 339.4 g/mol
InChI Key: CZVBGZYGIIXKLC-UHFFFAOYSA-N
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Description

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the 3-methyl-1,2,4-oxadiazole ring, which can be synthesized by reacting appropriate nitriles with hydroxylamine under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the quinazolinone core via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone core with the 1,2,4-oxadiazole and piperidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C18H21N5O2/c1-13-20-17(25-21-13)11-22-8-6-14(7-9-22)10-23-12-19-16-5-3-2-4-15(16)18(23)24/h2-5,12,14H,6-11H2,1H3

InChI Key

CZVBGZYGIIXKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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